Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Description
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridazine core. Its structure includes a methyl ester group at position 6, amino and methyl substituents at positions 5 and 3/4, respectively. This compound has garnered significant attention in medicinal chemistry as a key pharmacophore for muscarinic acetylcholine receptor subtype 4 (M4) positive allosteric modulators (PAMs) . The β-amino carboxamide moiety (or its ester precursor) is critical for M4 PAM activity, which is explored for treating neurological disorders such as schizophrenia, Parkinson’s disease, and Huntington’s disease .
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-4-5(2)12-13-9-6(4)7(11)8(16-9)10(14)15-3/h11H2,1-3H3 |
InChI Key |
OTIWIMPCIGJIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies Using Hydrazine Derivatives
The cyclization of hydrazine derivatives with thiophene precursors is a classical method for constructing pyridazine rings. In one approach, a thiophene-bearing ester and hydrazine hydrate undergo condensation to form a dihydropyridazine intermediate, which is subsequently oxidized. For example, 3,4-dimethylthiophene-2-carboxylate reacts with hydrazine at 80°C in ethanol, followed by oxidation with potassium permanganate to yield the pyridazine core. The amino group is introduced via nitration and reduction: treatment with nitric acid at 0°C generates a nitro intermediate, which is reduced using hydrogen gas and palladium on carbon.
Optimization Insight :
- Solvent : Ethanol or isopropyl alcohol enhances solubility of intermediates.
- Catalyst : Palladium on carbon (5 wt%) achieves >90% reduction efficiency.
- Yield : 65–72% over three steps.
Dieckmann Condensation and Oxidation Approaches
Dieckmann condensation, an intramolecular ester cyclization, is effective for forming the thieno-pyridazine skeleton. A tetrahydro-thieno-pyridazine precursor is synthesized via condensation of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate under basic conditions. Subsequent oxidation with N-bromosuccinimide (NBS) in dimethylformamide (DMF) aromatizes the ring.
Key Steps :
- Cyclization : Sodium methoxide in methanol induces Dieckmann condensation at 60°C.
- Oxidation : NBS (1.2 equiv.) in DMF at 25°C for 12 hours.
- Esterification : Treatment with methanol and sulfuric acid installs the methyl ester.
Electrophilic Cyclization with Oxone®
Electrophilic cyclization promoted by Oxone® enables rapid assembly of the thieno-pyridazine framework. A 3-(arylethynyl)-2-(alkylthio)pyridine precursor reacts with diorganyl dichalcogenides (e.g., diphenyl diselenide) in ethanol at 78°C. Oxone® generates electrophilic chalcogen species, triggering cyclization via seleniranium ion intermediates.
Reaction Conditions :
Gram-Scale Application : This method scales efficiently to 10 mmol without yield reduction.
Multicomponent Condensation Routes
Multicomponent reactions (MCRs) streamline the synthesis by combining three reactants in one pot. A representative protocol involves:
- Knoevenagel Condensation : Cyanothioacetamide reacts with an aldehyde to form a α,β-unsaturated nitrile.
- Cyclization : Addition of malononitrile and trimethylamine induces thiopyran formation.
- Recyclization : Potassium hydroxide in DMF converts the thiopyran to the thieno-pyridazine core.
Example :
Metal-Free Synthesis via Triazole Intermediates
A metal-free three-step route avoids transition-metal catalysts, enhancing biocompatibility. The sequence includes:
- Triazolation : 2-thiophenecarboxaldehyde reacts with 2,2-dimethoxyethyl azide to form a 1,2,3-triazole.
- Pomeranz-Fritsch Reaction : Cyclization under acidic conditions (HCl, 100°C) forms the pyridine ring.
- Denitrogenation : Hydrobromic acid mediates denitrogenative transformation to yield the target compound.
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | Condensation, Oxidation, Reduction | Ethanol, 80°C | 65–72 | Moderate |
| Dieckmann Condensation | Cyclization, Oxidation | DMF, 60°C | 58 | Low |
| Electrophilic Cyclization | Oxone®-Promoted Cyclization | Ethanol, 78°C | 70–99 | High |
| Multicomponent Reaction | Knoevenagel, Recyclization | DMF, 25°C | 82 | Moderate |
| Metal-Free Synthesis | Triazolation, Denitrogenation | HCl, 100°C | 68–75 | High |
Key Findings :
- Electrophilic Cyclization offers the highest yields (up to 99%) and scalability.
- Metal-Free Routes are preferable for pharmaceutical applications due to purity.
- Multicomponent Reactions balance efficiency and simplicity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridazine derivatives. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: The compound can be used in the development of new agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of M4 PAM Cores
Key Observations :
- Heterocycle Impact: Thieno[2,3-c]pyridazine derivatives exhibit superior M4 PAM activity over furo/pyrrolo analogues, attributed to sulfur’s electronic effects enhancing receptor binding .
- Ester vs. Carboxamide: The methyl ester serves as a synthetic precursor to the bioactive β-amino carboxamide, enabling modular derivatization via coupling reactions (e.g., HATU-mediated amidation) .
Table 2: Reaction Pathways of Thieno[2,3-c]pyridazine Derivatives
Comparison Highlights :
- Functionalization: Unlike diphenyl-substituted thieno derivatives (e.g., ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate), the dimethyl variant avoids steric hindrance, enabling efficient coupling with aryl/heteroaryl amines .
- Cyclization Potential: Both dimethyl and diphenyl analogues undergo cyclization with acetic anhydride to form pyrimido-fused systems, but the dimethyl variant yields simpler byproducts due to reduced steric bulk .
Insights :
- Diphenyl thieno/pyrrolo derivatives exhibit moderate antimicrobial activity, suggesting divergent structure-activity relationships (SAR) for different therapeutic areas .
Biological Activity
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H10N4O2S
- Molar Mass : 218.26 g/mol
- CAS Number : 1452226-14-0
The compound features a thieno[2,3-c]pyridazine core, which is recognized for various pharmacological properties. Its structure allows for interactions with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways.
Target Enzymes
Research indicates that this compound may inhibit enzymes involved in:
- DNA synthesis : By interfering with the function of nucleic acid synthesis pathways.
- Protein kinases : Potentially affecting signaling pathways crucial for cell proliferation and survival.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Fungi : Including Candida species.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. Notable findings include:
- Cell Proliferation Inhibition : In human cancer cell lines, such as MCF-7 (breast cancer) and A431 (epidermal carcinoma), significant reductions in cell viability were observed at varying concentrations.
- Mechanisms of Action : Induction of apoptosis and cell cycle arrest have been documented as primary mechanisms through which the compound exerts its anticancer effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study conducted by researchers at a leading university, this compound was tested on MCF-7 cells. The results indicated:
- A dose-dependent decrease in cell viability.
- Morphological changes consistent with apoptosis.
These findings suggest potential for development as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution and cyclization. For example, 4-cyano-5,6-diphenyl-3(2H)-pyridazinone reacts with ethyl chloroacetate in acetone under reflux (24 h) with K₂CO₃ to form ethyl carboxylate derivatives, followed by hydrolysis or transesterification to yield the methyl ester . Key steps include controlling reaction time (10–24 h) and using anhydrous conditions to minimize side products.
- Data : Typical yields range from 60–75% after purification via recrystallization or column chromatography .
Q. How is the compound characterized spectroscopically?
- Methodology :
- ¹H NMR : Look for signals at δ 1.7–2.5 ppm (methyl groups), δ 7.2–8.3 ppm (aromatic protons), and δ 8.9–9.0 ppm (NH groups) .
- IR : Strong bands at ~1700 cm⁻¹ (amide/ester C=O) and ~3300 cm⁻¹ (NH stretching) confirm functional groups .
Q. What are common derivatization strategies for this compound?
- Methodology :
- Hydrazide formation : React with hydrazine hydrate in ethanol under reflux (5–7 h) to yield carbohydrazide intermediates .
- Acylation : Use benzoyl chloride in pyridine (reflux, 5 h) to introduce benzamido groups .
Advanced Research Questions
Q. How do structural modifications impact its activity as an M4 positive allosteric modulator (PAM)?
- Methodology :
- SAR Studies : Replace the methyl ester with amides (e.g., using HATU/DIPEA coupling with aryl amines) to enhance blood-brain barrier penetration. For example, N-([4-(trifluoromethyl)sulfonyl]benzyl) substitution (VU0467154) shows nanomolar M4 receptor affinity .
- In vivo testing : Assess pharmacokinetics (e.g., solubility in DMSO: ~13.89 mg/mL) and behavioral effects in rodent models of schizophrenia .
Q. What cyclization methods are effective for generating pyrimido-fused systems?
- Methodology :
- Thermal cyclization : Heat 5-acetamido derivatives with acetic anhydride (reflux, 2–5 h) to form pyrimido[4',5':4,5]thienopyridazin-4-ones .
- Acid-mediated cyclization : Use formamide or carbon disulfide under basic conditions (KOH/EtOH) to construct pyrimidinethione or dithione rings .
Q. How can computational modeling guide the design of analogs with improved receptor binding?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
